molecular formula C19H23ClN4 B7743160 N,N-Dimethyl-N'-(2-m-tolyl-quinazolin-4-yl)-ethane-1,2-diamine

N,N-Dimethyl-N'-(2-m-tolyl-quinazolin-4-yl)-ethane-1,2-diamine

Cat. No.: B7743160
M. Wt: 342.9 g/mol
InChI Key: NEVUFMVELJZOMV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-(2-m-tolyl-quinazolin-4-yl)-ethane-1,2-diamine: is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(2-m-tolyl-quinazolin-4-yl)-ethane-1,2-diamine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Quinazoline Core: The quinazoline core is synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents like formamide or orthoesters.

    Introduction of m-Tolyl Group: The m-tolyl group is introduced via a Friedel-Crafts alkylation reaction using m-tolyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of Ethane-1,2-diamine Moiety: The ethane-1,2-diamine moiety is attached through a nucleophilic substitution reaction, where the quinazoline derivative reacts with N,N-dimethylethylenediamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(2-m-tolyl-quinazolin-4-yl)-ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Halogenated quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(2-m-tolyl-quinazolin-4-yl)-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N’-(2-phenyl-quinazolin-4-yl)-ethane-1,2-diamine
  • N,N-Dimethyl-N’-(2-p-tolyl-quinazolin-4-yl)-ethane-1,2-diamine
  • N,N-Dimethyl-N’-(2-m-tolyl-quinazolin-4-yl)-propane-1,3-diamine

Uniqueness

N,N-Dimethyl-N’-(2-m-tolyl-quinazolin-4-yl)-ethane-1,2-diamine is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.

Properties

IUPAC Name

N',N'-dimethyl-N-[2-(3-methylphenyl)quinazolin-4-yl]ethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4.ClH/c1-14-7-6-8-15(13-14)18-21-17-10-5-4-9-16(17)19(22-18)20-11-12-23(2)3;/h4-10,13H,11-12H2,1-3H3,(H,20,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVUFMVELJZOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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